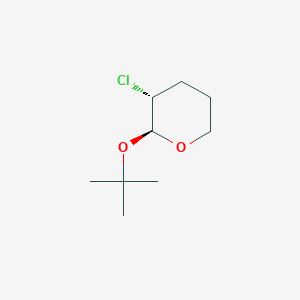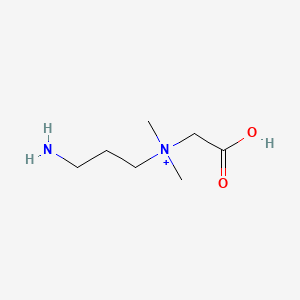
3-Aminopropyl-(carboxymethyl)-dimethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopropyl-(carboxymethyl)-dimethylazanium is a quaternary ammonium compound with a variety of applications in chemistry, biology, and industry. This compound is known for its ability to form stable bonds with various surfaces, making it useful in surface modification and functionalization processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropyl-(carboxymethyl)-dimethylazanium typically involves the reaction of 1,1-dimethyl-1,3-propylenediamine with chloroacetic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
1,1-dimethyl-1,3-propylenediamine+chloroacetic acid→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Aminopropyl-(carboxymethyl)-dimethylazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Aminopropyl-(carboxymethyl)-dimethylazanium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Aminopropyl-(carboxymethyl)-dimethylazanium involves its ability to form stable covalent bonds with various surfaces. This is achieved through the interaction of its amino and carboxymethyl groups with target molecules. The compound’s molecular targets include metal oxides and biomolecules, and its pathways involve surface functionalization and modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropyltriethoxysilane: Another aminosilane frequently used in surface functionalization.
3-Aminopropyltrimethoxysilane: Similar in structure and function to 3-Aminopropyltriethoxysilane.
Uniqueness
3-Aminopropyl-(carboxymethyl)-dimethylazanium is unique due to its specific combination of amino and carboxymethyl groups, which provide enhanced stability and reactivity in surface modification processes. This makes it particularly useful in applications requiring robust and stable surface functionalization .
Eigenschaften
CAS-Nummer |
60114-62-7 |
|---|---|
Molekularformel |
C7H17N2O2+ |
Molekulargewicht |
161.22 g/mol |
IUPAC-Name |
3-aminopropyl-(carboxymethyl)-dimethylazanium |
InChI |
InChI=1S/C7H16N2O2/c1-9(2,5-3-4-8)6-7(10)11/h3-6,8H2,1-2H3/p+1 |
InChI-Schlüssel |
LJXQDBPJFICXJU-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+](C)(CCCN)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


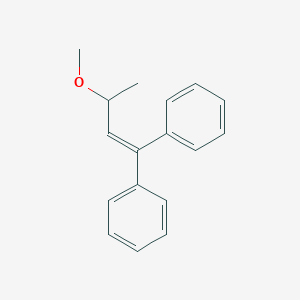


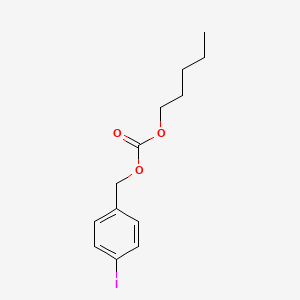
![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)
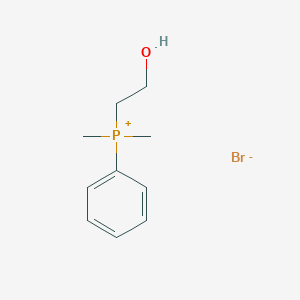
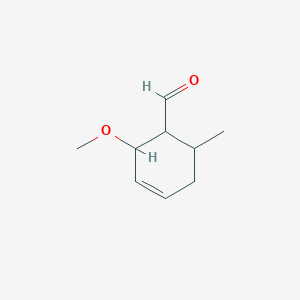
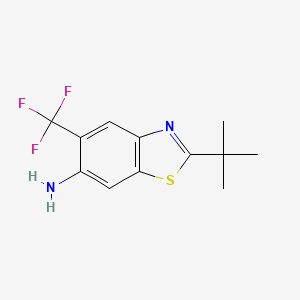
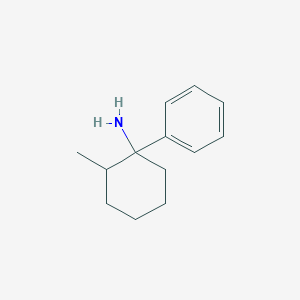
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)
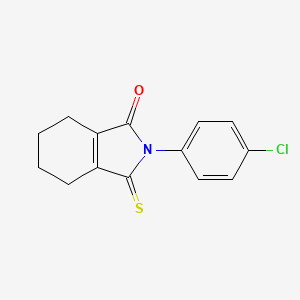
![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)

